

# Technical Guide: Spectral Characterization of O-Ethyl Phosphorodichloridothioate

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## Compound of Interest

Compound Name: Ethyl dichlorothiophosphate

CAS No.: 14998-64-2

Cat. No.: B1143645

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CAS: 1498-64-2 | Formula:  $C_2H_5Cl_2OPS$  | M.W.: 178.99 g/mol

## Executive Summary

This technical guide provides a comprehensive spectral analysis of O-Ethyl phosphorodichloridothioate (**Ethyl dichlorothiophosphate**), a critical intermediate in the synthesis of organophosphorus pesticides (e.g., ethoprophos, cadusafos) and a structural analog in nerve agent precursor studies.

Accurate characterization of this compound is challenging due to its moisture sensitivity and structural similarity to its oxygen-analog (O-ethyl phosphorodichloridate). This guide focuses on distinguishing the thiophosphoryl (P=S) moiety from the phosphoryl (P=O) contaminant using NMR, IR, and MS modalities.

## Chemical Identity & Safety Profile

Before initiating spectral acquisition, researchers must acknowledge the reactive nature of the dichloridothioate functionality.

- **Stability:** Rapidly hydrolyzes in the presence of moisture to release HCl and O-ethyl phosphorochloridothioate.

- Handling: All samples must be prepared in a glovebox or under an inert argon atmosphere using anhydrous solvents (CDCl<sub>3</sub>, CD<sub>2</sub>Cl<sub>2</sub>).
- Regulatory Status: This compound is a dual-use chemical. Ensure compliance with local regulations (e.g., CWC Schedule 2B precursors where applicable) before synthesis or procurement.

Property	Value	Note
Boiling Point	60–65 °C @ 10 mmHg	Vacuum distillation required for purification.
Density	1.353 g/mL	High density facilitates phase separation during workup.
Appearance	Colorless to pale yellow oil	Darkening indicates sulfur extrusion or decomposition.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary method for structural verification and purity assessment.[1] The presence of the phosphorus nucleus (

, 100% natural abundance, spin ½) allows for direct probing of the backbone.

### Phosphorus-31 NMR ( )

The

chemical shift is the most reliable indicator of the oxidation state (P=S vs P=O).

- Chemical Shift:
  - 55.0 – 60.0 ppm (relative to 85% H<sub>3</sub>PO<sub>4</sub>).
- Differentiation:
  - Target (P=S): Resonates downfield, typically ~58 ppm.

- Impurity (P=O):O-Ethyl phosphorodichloridate typically resonates upfield around ~3-8 ppm.
- Precursor (PSCl<sub>3</sub>): Resonates at ~32 ppm.

Experimental Insight: Acquire the spectrum with proton decoupling (

) to observe a sharp singlet. If proton coupling is maintained, the signal will appear as a complex multiplet (triplet of quartets) due to coupling with the ethyl protons.

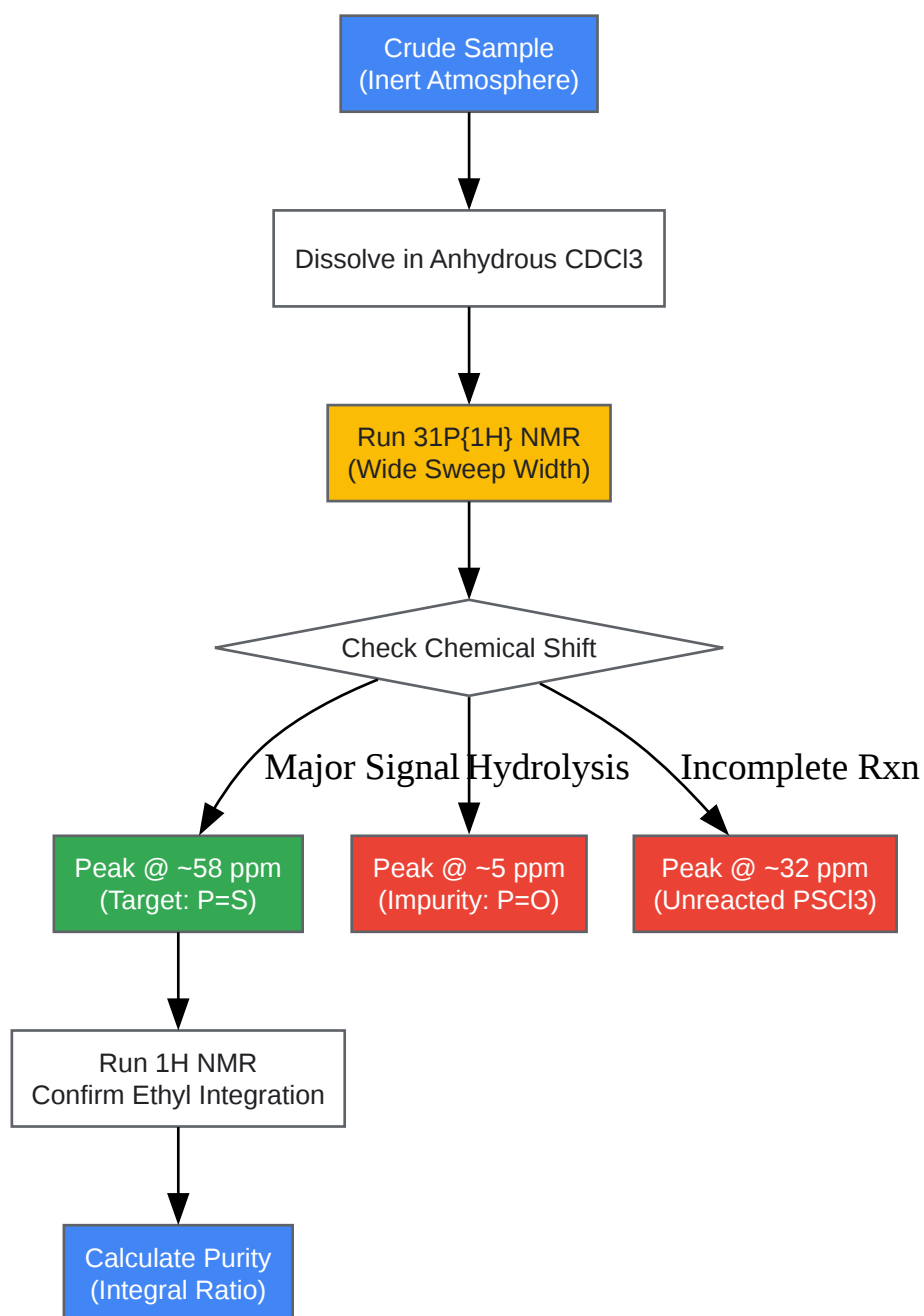
## Proton NMR ( )

The ethyl group exhibits characteristic splitting due to heteronuclear coupling with phosphorus ( ).

Moiety	Shift (ppm)	Multiplicity	Coupling Constants ( )	Interpretation
-CH <sub>2</sub> -	4.30 – 4.50	Multiplet (dq)	Hz Hz	The methylene protons couple to both the methyl protons (quartet) and the phosphorus nucleus (doublet), creating a "doublet of quartets."
-CH <sub>3</sub>	1.35 – 1.45	Triplet (dt)	Hz Hz	The methyl triplet is often slightly broadened or split into a doublet of triplets due to long-range P-coupling.

## Analytical Workflow Diagram

The following diagram outlines the logical flow for confirming structure and purity using NMR.



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Caption: NMR decision tree for validating O-Ethyl phosphorodichloridothioate synthesis.

## Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy is vital for confirming the thiophosphoryl functional group and ensuring the absence of hydroxyl bands (indicating hydrolysis).

## Key Absorption Bands[2][3]

- P=S Stretching: 690 – 750  $\text{cm}^{-1}$ . This band is typically strong and distinct. Its presence confirms the thiono- substitution.
- P-Cl Stretching: 480 – 550  $\text{cm}^{-1}$ . Often appears as a doublet or broad band due to the dichloride functionality.
- P-O-C (Aliphatic): 950 – 1050  $\text{cm}^{-1}$ . Strong, broad absorption characteristic of the ethyl ester linkage.
- Absence of P=O: A strong band at 1250 – 1300  $\text{cm}^{-1}$  indicates oxidation to the phosphorodichloridate (P=O). A pure sample should lack significant absorption in this region.

## Mass Spectrometry (MS)

Electron Impact (EI) MS provides a definitive fingerprint through the isotopic abundance of the two chlorine atoms.

## Molecular Ion and Isotope Pattern

The molecular ion (

) cluster is the most diagnostic feature.

- Formula:  $\text{C}_2\text{H}_5^{35}\text{Cl}_2\text{OPS}$  (Nominal Mass: 178)

- Pattern: Due to two chlorine atoms (

Cl and

Cl), the molecular ion appears as a triad with relative intensities of approximately 9:6:1.

- $m/z$  178:

(

Cl,

Cl)

o m/z 180:

(  
Cl,  
Cl)

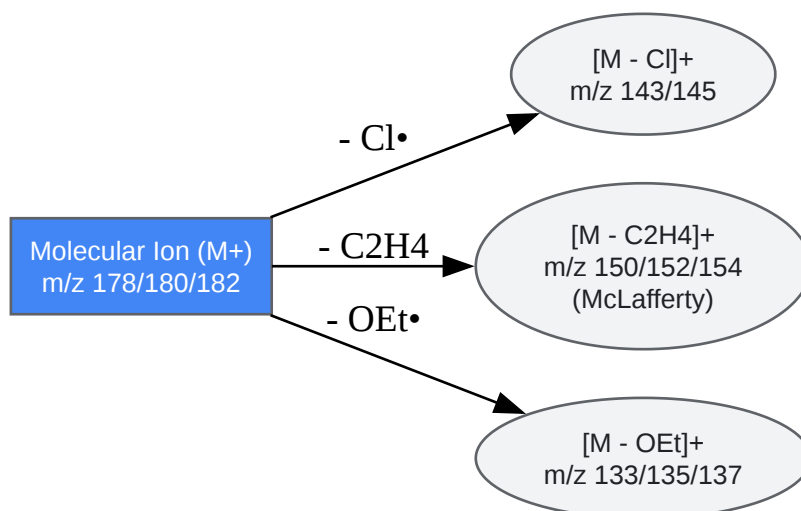
o m/z 182:

(  
Cl,  
Cl)

## Fragmentation Pathway

Fragmentation is driven by the loss of the halogen and the alkyl group.

- $[M - Cl]^+$  (m/z 143): Loss of one chlorine atom. Shows a characteristic 3:1 isotope pattern (single Cl remaining).
- $[M - C_2H_4]^+$  (m/z 150): McLafferty-type rearrangement involving the ethyl group, transferring a proton to the sulfur/oxygen and expelling ethylene.
- $[M - OEt]^+$  (m/z 133): Cleavage of the phosphoester bond.



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Caption: Primary fragmentation pathways in Electron Impact Mass Spectrometry.

## Standard Operating Procedure (SOP) for Analysis

Objective: Safe preparation of O-Ethyl phosphorodichloridothioate for spectral analysis.

- Glassware Prep: Oven-dry all NMR tubes and pipettes at 120°C for >2 hours. Cool in a desiccator.
- Solvent: Use CDCl<sub>3</sub> stored over 4Å molecular sieves.
- Sample Loading:
  - In a fume hood (or glovebox), withdraw 20 µL of the analyte using a glass syringe.
  - Dissolve in 0.6 mL CDCl<sub>3</sub>.
  - Crucial: Cap the NMR tube immediately. If not using a screw-cap tube, wrap the cap with Parafilm to prevent atmospheric moisture ingress during the run.
- Acquisition:
  - Run  
  
first (fastest check for purity).
  - If P=O peak (>5% relative integral) is observed, the sample has degraded or the synthesis failed.

## References

- National Institute of Standards and Technology (NIST). **Ethyl dichlorothiophosphate** - Mass Spectrum and IR Data. NIST Chemistry WebBook, SRD 69. [[Link](#)]
- PubChem. O-Ethyl phosphorodichloridothioate (Compound Summary). National Library of Medicine. [2] [[Link](#)]

- Edmunds, A. J., et al. Synthesis and characterization of thiophosphoryl chlorides. Journal of the Chemical Society, Perkin Transactions 1. (General reference for P-31 shifts of thiophosphoryl compounds).

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